molecular formula C17H21N3O6S B2813100 8-(2,3-dihydro-1,4-benzodioxine-6-sulfonyl)-3-ethyl-1,3,8-triazaspiro[4.5]decane-2,4-dione CAS No. 941880-81-5

8-(2,3-dihydro-1,4-benzodioxine-6-sulfonyl)-3-ethyl-1,3,8-triazaspiro[4.5]decane-2,4-dione

Cat. No.: B2813100
CAS No.: 941880-81-5
M. Wt: 395.43
InChI Key: JRRSBEFCKROGRV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

8-(2,3-dihydro-1,4-benzodioxine-6-sulfonyl)-3-ethyl-1,3,8-triazaspiro[4.5]decane-2,4-dione is a spirocyclic compound characterized by a triazaspiro[4.5]decane core, a sulfonylated 1,4-benzodioxine moiety, and an ethyl substituent at position 2. This structure combines rigidity from the spiro system with the electronic effects of the sulfonyl group, which may enhance hydrogen-bonding interactions in biological systems . The benzodioxine ring contributes to lipophilicity, while the ethyl group balances steric bulk and metabolic stability.

Properties

IUPAC Name

8-(2,3-dihydro-1,4-benzodioxin-6-ylsulfonyl)-3-ethyl-1,3,8-triazaspiro[4.5]decane-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21N3O6S/c1-2-20-15(21)17(18-16(20)22)5-7-19(8-6-17)27(23,24)12-3-4-13-14(11-12)26-10-9-25-13/h3-4,11H,2,5-10H2,1H3,(H,18,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JRRSBEFCKROGRV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=O)C2(CCN(CC2)S(=O)(=O)C3=CC4=C(C=C3)OCCO4)NC1=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21N3O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-(2,3-dihydro-1,4-benzodioxine-6-sulfonyl)-3-ethyl-1,3,8-triazaspiro[4.5]decane-2,4-dione typically involves multiple steps, starting from readily available precursors. One common route involves the alkylation of 2,3-dihydrobenzo[b][1,4]dioxin-6-ol with an appropriate sulfonyl chloride to introduce the sulfonyl group. This is followed by the formation of the spirocyclic structure through a series of cyclization reactions .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of high-throughput screening techniques to identify the most efficient catalysts and reaction conditions. Additionally, continuous flow chemistry may be employed to scale up the production process while maintaining high purity and consistency .

Chemical Reactions Analysis

Types of Reactions

8-(2,3-dihydro-1,4-benzodioxine-6-sulfonyl)-3-ethyl-1,3,8-triazaspiro[4.5]decane-2,4-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

8-(2,3-dihydro-1,4-benzodioxine-6-sulfonyl)-3-ethyl-1,3,8-triazaspiro[4.5]decane-2,4-dione has several applications in scientific research:

Mechanism of Action

The mechanism of action of 8-(2,3-dihydro-1,4-benzodioxine-6-sulfonyl)-3-ethyl-1,3,8-triazaspiro[4.5]decane-2,4-dione involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access. Additionally, it can modulate signaling pathways by interacting with receptors or other proteins involved in cellular communication .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s uniqueness lies in its substituent arrangement. Below is a comparative analysis with key analogs:

Structural Analogues and Substituent Effects

Compound Name Key Substituents Structural Differences Potential Implications
Target Compound - 3-Ethyl group
- 6-Sulfonyl-1,4-benzodioxine
N/A Enhanced solubility via sulfonyl group; moderate steric bulk from ethyl .
6-Benzyl-3-(1,4-dioxaspiro[4.5]decan-2-yl)-8,8-dimethyl-1-oxa-2,6-diaza-spiro[4.4]non-2-ene-7,9-dione () - Benzyl group
- 1,4-Dioxaspiro[4.5]decan-2-yl
- Oxa-diaza system
Benzyl instead of sulfonyl; oxa-diaza vs. triaza spiro core Reduced hydrogen-bonding capacity; increased aromaticity may affect target selectivity.
8-[(2,3-Dihydro-1,4-benzodioxin-2-yl)methyl]-1,3-diisopropyl-1,3,8-triazaspiro[4.5]decane-2,4-dione () - Diisopropyl groups
- Benzodioxin-2-ylmethyl
Bulkier isopropyl substituents; benzodioxin attached via methyl vs. sulfonyl Higher lipophilicity but slower metabolic clearance; weaker polar interactions .
8-((2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-2-methyl-4-phenyl-1-thia-4,8-diazaspiro[4.5]decan-3-one oxalate () - Thia-diaza system
- Phenyl and methyl groups
Sulfur atom in spiro core; oxalate counterion Altered electron distribution; possible improved stability in acidic environments .

Electronic and Steric Comparisons

  • Sulfonyl vs.
  • Ethyl vs. Isopropyl/Methyl Groups : The 3-ethyl group offers intermediate steric hindrance compared to diisopropyl () or methyl () groups, balancing receptor affinity and metabolic stability .
  • Spiro Core Variations : The triazaspiro[4.5]decane system in the target compound contrasts with oxa-diaza (–2) or thia-diaza () cores, which may alter conformational flexibility and π-π stacking interactions.

Pharmacological Hypotheses

While direct activity data are unavailable, inferences can be drawn:

  • The sulfonyl group may mimic natural sulfonamide-based enzyme inhibitors (e.g., carbonic anhydrase inhibitors), suggesting possible enzymatic modulation .
  • The benzodioxine moiety’s similarity to neurotransmitter analogs (e.g., serotonin or dopamine derivatives) implies CNS activity .

Biological Activity

The compound 8-(2,3-dihydro-1,4-benzodioxine-6-sulfonyl)-3-ethyl-1,3,8-triazaspiro[4.5]decane-2,4-dione is a complex organic molecule that incorporates a triazaspiro structure along with a benzodioxine moiety. This unique combination suggests potential biological activities that merit investigation.

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

C15H18N4O5S\text{C}_{15}\text{H}_{18}\text{N}_4\text{O}_5\text{S}

This structure includes:

  • A triazaspiro framework which may influence its interaction with biological targets.
  • A sulfonyl group which is known to enhance the reactivity of compounds in biological systems.

Biological Activity Overview

Research indicates that compounds containing the 2,3-dihydro-1,4-benzodioxin core are associated with various biological activities. These include:

  • Antihypertensive Effects : Compounds similar to 2,3-dihydro-1,4-benzodioxins have been documented to exhibit antihypertensive properties by acting on vascular smooth muscle relaxation pathways .
  • Anti-inflammatory Activity : The benzodioxine structure is linked to the inhibition of 5-lipoxygenase, making these compounds potential candidates for treating inflammatory diseases such as asthma and arthritis .
  • CNS Activity : Modifications of the benzodioxine core have shown promise in treating central nervous system disorders, including schizophrenia and nervous breakdowns .
  • Anticonvulsant Properties : Some derivatives of similar structures have been tested for anticonvulsant activity, indicating potential therapeutic uses in epilepsy management .

Case Study 1: Antihypertensive Activity

A study published in Current Organic Chemistry explored various derivatives of 2,3-dihydro-1,4-benzodioxins and their effects on blood pressure regulation. The findings suggested that modifications to the sulfonyl group could enhance efficacy against hypertension .

Case Study 2: Anti-inflammatory Mechanisms

Research investigating the anti-inflammatory properties of benzodioxine derivatives highlighted their ability to inhibit leukotriene synthesis through 5-lipoxygenase inhibition. This mechanism was particularly noted in compounds designed for asthma treatment .

Case Study 3: CNS Effects

In a pharmacological review, several compounds featuring the benzodioxine motif were analyzed for their effects on neurotransmitter systems. The results indicated that certain modifications could increase affinity for serotonin receptors, suggesting potential applications in treating mood disorders .

Data Tables

Biological Activity Mechanism Reference
AntihypertensiveVascular smooth muscle relaxation
Anti-inflammatoryInhibition of 5-lipoxygenase
CNS activity (e.g., schizophrenia)Modulation of neurotransmitter systems
AnticonvulsantInteraction with GABAergic pathways

Q & A

Basic Research Questions

Q. What are the key synthetic pathways for this compound, and what reaction conditions are critical for yield optimization?

  • Methodological Answer : Synthesis typically involves multi-step reactions, starting with spirocyclic precursors and sulfonylation or benzodioxine coupling. Critical conditions include:

  • Solvent selection : Dichloromethane or ethanol for solubility and reactivity .
  • Catalysts/Reagents : Triethylamine for deprotonation or acetic acid for cyclization .
  • Temperature : Reflux conditions (e.g., 80–100°C) to drive ring closure and sulfonyl group incorporation .
  • Purification : Column chromatography (silica gel, CH₂Cl₂/MeOH eluents) or recrystallization to isolate pure spirocyclic products .

Q. Which analytical techniques are most effective for structural confirmation?

  • Methodological Answer :

  • X-ray crystallography : Resolves spirocyclic geometry and substituent orientation (e.g., dihedral angles in benzodioxine-sulfonyl groups) .
  • NMR spectroscopy : ¹H/¹³C NMR identifies proton environments (e.g., ethyl group splitting at δ ~1.2 ppm) and sp³ carbons in the spirolactam ring .
  • IR spectroscopy : Confirms carbonyl (C=O at ~1720 cm⁻¹) and sulfonyl (S=O at ~1350 cm⁻¹) stretches .
  • Mass spectrometry : High-resolution MS validates molecular weight and fragmentation patterns .

Q. What functional groups dictate its reactivity and stability?

  • Methodological Answer :

  • Sulfonyl group : Enhances electrophilicity; susceptible to nucleophilic substitution under basic conditions .
  • Spirolactam (2,4-dione) : Acid-sensitive; hydrolysis may occur in aqueous media (pH < 3) .
  • Ethyl substituent : Steric effects influence ring conformation and intermolecular interactions .

Advanced Research Questions

Q. How do structural modifications (e.g., substituent variation) affect biological activity?

  • Methodological Answer :

  • SAR strategies :
  • Electron-withdrawing groups (e.g., trifluoromethyl) on the benzodioxine ring enhance metabolic stability but may reduce solubility .
  • Phenyl vs. alkyl substitutions on the triazaspiro core modulate receptor binding affinity (e.g., dopamine D2 vs. serotonin receptors) .
  • Assay validation : Compare in vitro (e.g., enzyme inhibition IC₅₀) and in vivo (e.g., rodent pharmacokinetics) data to identify optimal substituents .

Q. How can researchers resolve discrepancies in biological activity data across assay systems?

  • Methodological Answer :

  • Assay standardization : Control variables like solvent (DMSO concentration ≤0.1%), cell line viability, and incubation time .
  • Orthogonal validation : Confirm activity via SPR (surface plasmon resonance) for binding kinetics and microsomal stability assays for metabolic profiles .
  • Data normalization : Use reference compounds (e.g., known receptor antagonists) to calibrate inter-lab variability .

Q. What computational approaches predict this compound’s interaction with biological targets?

  • Methodological Answer :

  • Docking simulations : Use Schrödinger’s Glide or AutoDock to model spirocyclic conformations in target binding pockets (e.g., NMDA receptors) .
  • MD simulations : Analyze stability of ligand-receptor complexes over 100-ns trajectories (AMBER/CHARMM force fields) .
  • QSAR models : Train on analogs with logP, polar surface area, and H-bond donor/acceptor counts to predict bioavailability .

Q. What strategies improve synthetic route efficiency for scale-up?

  • Methodological Answer :

  • Flow chemistry : Continuous synthesis reduces reaction time and improves heat management for exothermic steps (e.g., sulfonylation) .
  • Catalyst optimization : Replace homogeneous catalysts (e.g., Pd/C) with immobilized enzymes or metal-organic frameworks (MOFs) for recyclability .
  • Process analytical technology (PAT) : In-line FTIR monitors intermediate formation to minimize purification steps .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.